molecular formula C13H9ClN2S B2911821 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine CAS No. 53544-78-8

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine

Cat. No.: B2911821
CAS No.: 53544-78-8
M. Wt: 260.74
InChI Key: ATTFNIVPYMRDEI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine (CAS 53544-78-8) is a high-purity benzothiazole derivative supplied with a minimum purity of ≥95% . This compound is a key intermediate in the synthesis of novel chemical entities for pharmaceutical research and development. It belongs to a class of 2-arylbenzothiazoles recognized as potent and selective antitumor agents . Scientific studies highlight its value as a photosensitizing agent in photodynamic therapy (PDT) research for non-melanoma skin cancers, such as basal cell carcinoma (BCC). When activated by UVA light, this compound exhibits a potent photosensitive effect, leading to the generation of reactive oxygen species (ROS) and ultimately inducing apoptosis in carcinoma cells . The mechanism of cell death is associated with mitochondrial depolarization and the involvement of key signaling pathways, making it a valuable tool for investigating new oncological therapies . Researchers can utilize this compound for exploring the structure-activity relationships of benzothiazole derivatives and their mechanisms of action. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTFNIVPYMRDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine typically involves the cyclization of 4-chloroaniline with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is an organic compound with a benzothiazole moiety substituted with a chlorophenyl group and an amine functional group. It has the molecular formula C13H10ClN2S. This compound has potential biological activities and applications in medicinal chemistry.

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

Applications

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine's chemical reactivity can be explored through various synthetic pathways. Derivatives of benzothiazole compounds often demonstrate broad spectrum antimicrobial activity. The unique combination of the chlorophenyl substituent and the amine functional group distinguishes 2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine from other benzothiazole derivatives and may provide avenues for targeted therapeutic applications.

Benzothiazoles as Antimalarial Agents

The increasing number of drug-resistant Plasmodium falciparum justifies the search for new drugs in this field . Antimalarial activity of 2-substituted 6-nitro- and 6-amino-benzothiazoles and their anthranilic acids has been tested . Compounds B3 and B4 showed that 2-amino and 2-N-dimethyl amino-groups could increase antiproliferative properties of amino-benzothiazoles .

Tables of compounds

The table shows a list of compounds, their structural features, and biological activities:

Compound NameStructure FeaturesBiological Activity
2-AminobenzothiazoleBenzothiazole with amino groupAntimicrobial
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amineSimilar structure with different substitutionAnticancer
Benzothiazole derivativesVarious substitutions on benzothiazoleBroad spectrum antimicrobial activity

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Key Observations:

Methylthio (SCH₃) in 2-(Methylthio)-1,3-benzothiazol-6-amine provides moderate electron-donating properties, which may reduce metabolic stability but improve solubility .

Steric and Lipophilicity Considerations :

  • The 5-methylthiophenyl substituent in increases steric hindrance, which could reduce binding efficiency in enzyme-active sites but improve selectivity .
  • The chlorophenyl group in the target compound likely enhances membrane permeability due to higher logP compared to methylthio derivatives.

Core Heterocycle Differences :

  • Benzoxazole derivatives (e.g., 5-Chloro-6-nitro-1,3-benzoxazol-2-amine) exhibit distinct electronic profiles due to the oxygen atom, leading to reduced π-π stacking interactions compared to sulfur-containing benzothiazoles .

Biological Activity

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Overview of Benzothiazole Compounds

Benzothiazole derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of activities including:

  • Antitumor
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Anthelmintic .

The structural diversity of benzothiazoles allows for modifications that can enhance their biological efficacy.

Antitumor Activity

Research indicates that benzothiazole derivatives, including 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine, demonstrate significant antitumor activity. A study evaluated various benzothiazole compounds against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings revealed that 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine exhibited notable cytotoxic effects with IC50 values in the low micromolar range (approximately 5–10 µM) .

Table 1: Antitumor Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amineMCF-75.0
HCT-1168.0
Other Benzothiazole Derivative AHCT-157.5
Other Benzothiazole Derivative BHT296.5

Antimicrobial Activity

The antimicrobial properties of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine have also been investigated. In vitro studies reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL depending on the bacterial strain tested .

Table 2: Antimicrobial Efficacy of Benzothiazole Compounds

CompoundBacterial StrainMIC (µg/mL)
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amineStaphylococcus aureus15
Escherichia coli20
Other Benzothiazole Derivative ABacillus subtilis12
Other Benzothiazole Derivative BPseudomonas aeruginosa18

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies using carrageenan-induced paw edema models in rats demonstrated a significant reduction in inflammation when treated with varying doses of the compound .

Table 3: Anti-inflammatory Effects of Benzothiazoles

CompoundDose (mg/kg)Edema Reduction (%)
2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine1040
2060
Other Benzothiazole Derivative A--
Other Benzothiazole Derivative B--

Case Studies and Research Findings

A notable study conducted by Devmurari et al. synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications on the benzothiazole core significantly influenced the biological activity, with some derivatives showing enhanced potency compared to others .

Another investigation focused on the structure-activity relationship (SAR) of substituted benzothiazoles, emphasizing that halogen substitutions at specific positions on the phenyl ring could enhance antitumor efficacy .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Assess goodness-of-fit via R² and AIC values.
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀ values, especially with small sample sizes .

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